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Introduction

Chiglitazar sodium is a novel, orally administered small-molecule drug developed for the

treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2][3] It functions

as a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all

three PPAR subtypes: PPAR-alpha (α), PPAR-gamma (γ), and PPAR-delta (δ).[1][3] This multi-

targeted approach allows for a more comprehensive and balanced regulation of glucose and

lipid metabolism compared to selective PPAR agonists.[1] Developed by Chipscreen

Biosciences, Chiglitazar was approved in China for the treatment of T2DM and is under

investigation for other conditions like non-alcoholic steatohepatitis (NASH).[4] This guide

provides a detailed overview of its mechanism of action, pharmacological profile, clinical

efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: The PPAR Pan-Agonist
Approach
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor

superfamily.[5] Upon activation by a ligand like Chiglitazar, PPARs form a heterodimer with the

retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as

peroxisome proliferator response elements (PPREs) in the promoter region of target genes,

modulating their transcription to regulate metabolic pathways.[5][7]
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Chiglitazar's efficacy stems from its ability to concurrently activate all three PPAR isoforms,

each with a distinct role in metabolic homeostasis:

PPAR-alpha (PPARα): Highly expressed in tissues with high fatty acid catabolism rates, such

as the liver, heart, and skeletal muscle.[8] Its activation by Chiglitazar enhances fatty acid

oxidation, leading to reduced triglyceride levels and an improved overall lipid profile.[1][9]

This is the primary target for fibrate drugs used to treat hyperlipidemia.[9]

PPAR-gamma (PPARγ): Predominantly found in adipose tissue, it is a master regulator of

adipogenesis, insulin sensitivity, and glucose homeostasis.[1][9] Activation of PPARγ

improves insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization,

which lowers blood glucose levels.[1] Thiazolidinediones (TZDs) are a class of drugs that are

high-affinity ligands for PPARγ.[9]

PPAR-delta (PPARδ): Expressed ubiquitously, its activation stimulates fatty acid oxidation

and improves lipid metabolism, particularly in skeletal and cardiac muscles, further

contributing to enhanced insulin sensitivity and glycemic control.[1][9]

By simultaneously engaging all three subtypes, Chiglitazar offers a synergistic effect on

glucose and lipid metabolism, addressing multiple facets of metabolic dysregulation common in

T2DM.[1]

A diagram of the general PPAR signaling pathway.

Pharmacological Profile and Clinical Efficacy
Chiglitazar has demonstrated a balanced affinity for all three PPAR subtypes, translating into

potent effects on both glucose and lipid metabolism in preclinical and clinical studies.

In Vitro Activity
Chiglitazar's activity on each PPAR subtype has been quantified using transactivation assays,

with the following reported EC50 values.
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PPAR Subtype EC50 (μM) Reference

PPARα 1.2 [10]

PPARγ 0.08 [10]

PPARδ 1.7 [10]

EC50 (Half-maximal effective

concentration) values indicate

the concentration of a drug

that induces a response

halfway between the baseline

and maximum.

Clinical Efficacy in Type 2 Diabetes Mellitus (T2DM)
Multiple Phase III clinical trials have evaluated the efficacy of Chiglitazar in patients with T2DM.

One such study investigated its use as an add-on therapy to metformin.
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Parameter (Change
from Baseline at
Week 24)

Chiglitazar 32 mg +
Metformin

Chiglitazar 48 mg +
Metformin

Placebo +
Metformin

HbA1c (%) -0.91% -1.14% -0.49%

Fasting Plasma

Glucose
Significant Reduction Greater Reduction Moderate Reduction

2-h Postprandial

Glucose
Significant Reduction Greater Reduction Moderate Reduction

Triglycerides Reduced Reduced -

High-Density

Lipoprotein

Cholesterol (HDL-C)

Increased Increased -

Data synthesized from

a Phase III trial in

Chinese patients with

T2DM inadequately

controlled with

metformin.[4] Both

Chiglitazar doses

showed statistically

significant (p < 0.001)

reductions in HbA1c

compared to placebo.

[4]

Clinical Efficacy in Non-alcoholic Steatohepatitis (NASH)
A Phase II trial explored Chiglitazar's potential in treating NASH, a condition closely linked to

metabolic dysfunction.
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Parameter
(Percentage
Change from
Baseline at Week
18)

Chiglitazar 48 mg Chiglitazar 64 mg Placebo

Liver Fat Content

(MRI-PDFF)
-28.1% -39.5% -3.2%

Data from a Phase II

trial in patients with

NASH.[4] The

differences in liver fat

reduction compared to

placebo were

statistically significant

for the 48 mg (p <

0.05) and 64 mg (p <

0.001) groups.[4]

Safety and Tolerability
Across clinical trials, Chiglitazar has shown a favorable safety profile.[1] The incidence of

adverse events was generally comparable between Chiglitazar and placebo groups, with a

slight increase in weight gain and mild edema observed in the Chiglitazar arms, which are

known side effects associated with PPARγ activation.[1][4]

Experimental Protocols
The characterization of Chiglitazar as a PPAR pan-agonist involved a series of standardized in

vitro and in vivo experiments.

In Vitro PPAR Transactivation Assay
This assay measures the ability of a compound to activate a PPAR subtype and induce the

expression of a reporter gene.

Objective: To determine the functional potency (EC50) of Chiglitazar on PPARα, γ, and δ.
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Methodology:

Cell Culture: A suitable mammalian cell line (e.g., HEK293T or CHO) is cultured under

standard conditions.

Transient Transfection: Cells are co-transfected with two plasmids:

An expression vector containing the ligand-binding domain (LBD) of a human PPAR

subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activation sequence (UAS).

Compound Treatment: Post-transfection, cells are incubated with varying concentrations of

Chiglitazar sodium or a reference agonist (e.g., WY-14643 for PPARα, Rosiglitazone for

PPARγ). A vehicle control (e.g., DMSO) is also included.

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and

luciferase activity is measured using a luminometer. The light output is proportional to the

level of PPAR activation.

Data Analysis: Dose-response curves are generated by plotting luminescence against

compound concentration. The EC50 value is calculated using non-linear regression analysis.

In Vitro Competitive Binding Assay (e.g., TR-FRET)
This assay determines the binding affinity of a compound to the PPAR ligand-binding domain.

Objective: To measure the binding affinity (IC50 and Ki) of Chiglitazar for each PPAR subtype.

Methodology:

Reagents:

Purified recombinant PPAR-LBD protein (e.g., GST-tagged).

A fluorescently labeled tracer ligand with known affinity for the PPAR-LBD.
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A terbium-labeled anti-GST antibody (for Time-Resolved Fluorescence Resonance Energy

Transfer, TR-FRET).

Assay Procedure:

The PPAR-LBD, tracer, and anti-GST antibody are combined in an assay buffer.

Varying concentrations of the test compound (Chiglitazar) are added to the mixture.

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

Signal Detection: The TR-FRET signal is read on a compatible plate reader. When the tracer

is bound to the PPAR-LBD, the terbium-labeled antibody and the fluorescent tracer are in

close proximity, generating a FRET signal.

Data Analysis: The test compound competes with the tracer for binding to the PPAR-LBD. As

the concentration of the test compound increases, the FRET signal decreases. The IC50 (the

concentration of Chiglitazar that displaces 50% of the tracer) is determined from the dose-

response curve.[11]
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Drug Discovery & Development Workflow for a PPAR Agonist

Compound Library
Screening

In Vitro Binding Assay
(e.g., TR-FRET)

Determines Affinity (IC50)

 Identify Hits

In Vitro Transactivation Assay
(Luciferase Reporter)

Determines Potency (EC50)

 Confirm Activity

Lead Optimization
(Structure-Activity Relationship)

 Refine Candidates

In Vivo Animal Models
(e.g., Obese Rats)

Evaluates Efficacy & Safety

 Test In Vivo

Clinical Trials
(Phase I, II, III)

Human Efficacy & Safety

 Human Studies

Click to download full resolution via product page

A typical workflow for identifying and characterizing a PPAR agonist.
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Conclusion
Chiglitazar sodium represents a significant advancement in the treatment of T2DM,

leveraging a pan-PPAR agonist mechanism to provide comprehensive control over both

glucose and lipid metabolism.[1] Its balanced activation of PPARα, γ, and δ addresses the

multifaceted pathophysiology of insulin resistance and dyslipidemia.[3] Extensive clinical data

have demonstrated its efficacy in improving glycemic control and reducing liver fat, supported

by a favorable safety profile.[4] The detailed experimental characterization of Chiglitazar

provides a robust foundation for its clinical application and further research into its potential

benefits in a wider range of metabolic diseases.

Need Custom Synthesis?
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To cite this document: BenchChem. [Chiglitazar Sodium: A Pan-PPAR Agonist for Metabolic
Disease Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11935768#chiglitazar-sodium-as-a-ppar-pan-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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